ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple furan rings and ethoxycarbonyl groups
Preparation Methods
The synthesis of ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
Ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism by which ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The pathways involved can include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar compounds include other furan derivatives with ethoxycarbonyl groups. For example:
- Ethyl 2-furoate
- Methyl 5-(4-ethoxycarbonyl-2-furyl)-2-methylfuran-3-carboxylate
Ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of multiple furan rings, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O6/c1-5-33-29(31)23-17-25(35-19(23)3)27(21-13-9-7-10-14-21)28(22-15-11-8-12-16-22)26-18-24(20(4)36-26)30(32)34-6-2/h7-18H,5-6H2,1-4H3/b28-27+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERDBCKUQWGRR-BYYHNAKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(O3)C)C(=O)OCC)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC(=C1)/C(=C(\C2=CC=CC=C2)/C3=CC(=C(O3)C)C(=O)OCC)/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.